Ethyl4-(chloromethyl)-2-methylpyrimidine-5-carboxylate
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Overview
Description
Ethyl4-(chloromethyl)-2-methylpyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl4-(chloromethyl)-2-methylpyrimidine-5-carboxylate typically involves the reaction of 2-methylpyrimidine-5-carboxylic acid with chloromethyl ethyl ether in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be obtained.
Oxidation and Reduction Products: Oxidized or reduced forms of the original compound, with modifications to the functional groups.
Scientific Research Applications
Ethyl4-(chloromethyl)-2-methylpyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and antiviral drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl4-(chloromethyl)-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt biological pathways and lead to the desired therapeutic effects.
Comparison with Similar Compounds
Ethyl4-(bromomethyl)-2-methylpyrimidine-5-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Ethyl4-(hydroxymethyl)-2-methylpyrimidine-5-carboxylate: Contains a hydroxymethyl group instead of chloromethyl.
2-Methyl-5-carboxyethylpyrimidine: Lacks the chloromethyl group.
Uniqueness: Ethyl4-(chloromethyl)-2-methylpyrimidine-5-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and potential applications. The presence of the chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C9H11ClN2O2 |
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Molecular Weight |
214.65 g/mol |
IUPAC Name |
ethyl 4-(chloromethyl)-2-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H11ClN2O2/c1-3-14-9(13)7-5-11-6(2)12-8(7)4-10/h5H,3-4H2,1-2H3 |
InChI Key |
AKNDVWRDFRWUNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1CCl)C |
Origin of Product |
United States |
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